REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:10]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH:11]=[CH2:12].C([O-])(=O)C.[K+]>CN(C=O)C.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:15]([O:14][C:10](=[O:13])[CH:11]=[CH:12][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1)([CH3:18])([CH3:17])[CH3:16] |f:2.3,5.6.7,8.9.10|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)I
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OC(C)(C)C
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Name
|
potassium acetate
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
5.1 g
|
Type
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catalyst
|
Smiles
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O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
Ethyl acetate fractions were dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered over a small plug of silica gel
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Type
|
WASH
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Details
|
Silica gel plug washed with 10% Ethyl acetate/n-heptanes
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Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)OC(C=CC1=CC(=CC(=C1)Cl)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |